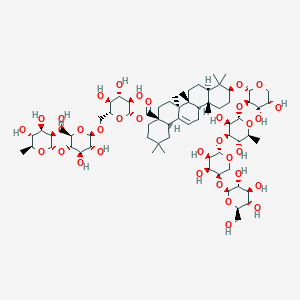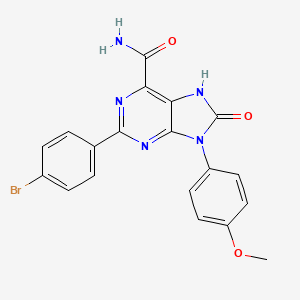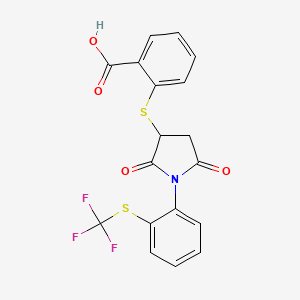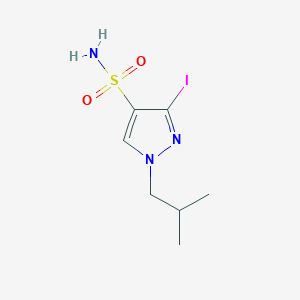
Clematichinenoside C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clematichinenoside C is a triterpenoid saponin isolated from the roots of Clematis chinensis . It belongs to the category of natural compounds and has a molecular formula of C70H114O34 .
Molecular Structure Analysis
The molecular structure of Clematichinenoside C is complex, with a molecular weight of 1499.65 . It belongs to the chemical family of Triterpenoids .Chemical Reactions Analysis
Clematichinenoside C has been found to have significant effects in various biological reactions. For instance, it has been shown to attenuate hypoxia/reoxygenation-induced H9c2 cardiomyocyte apoptosis via a mitochondria-mediated signaling pathway . It also plays a role in the inflammatory response in Ox-LDL-Induced RAW264.7 Cells .科学的研究の応用
Anti-Inflammatory and Immunomodulatory Properties
Clematichinenoside AR (C-AR), a triterpene saponin isolated from Clematis manshurica, is used in traditional Chinese medicine for arthritis treatment. It has demonstrated anti-inflammatory and immunosuppressive properties. Research has shown its effectiveness in inhibiting synovial fibrosis by suppressing succinate-associated NLRP3 inflammasome activation, thereby preventing myofibroblast activation and fibrosis in arthritis (Li et al., 2016).
Metabolism in Intestinal Microflora
A study on the metabolism of C-AR in rat intestinal microflora revealed that C-AR is extensively metabolized, with deglycosylation being the primary pathway. This metabolism plays a significant role in its pharmacological effects (Feng Li et al., 2013).
Cardioprotective Effects
Clematichinenoside has been shown to have a protective effect against ischemia/reperfusion injury in the heart. It attenuates myocardial infarction and improves cardiac function, primarily through its antioxidant effects and by restoring the balance between different forms of nitric oxide synthase (Rui Zhang et al., 2013).
Rheumatoid Arthritis Treatment
Clematichinenoside AR has been found to exert dose-dependent therapeutic effects on rheumatoid arthritis. Its mechanism involves altering metabolic pathways related to the disease, such as glycerophospholipid catabolism, sphingolipid metabolism, and arachidonic acid metabolism (Rui Li et al., 2017).
Modulation of PI3K/Akt Signaling and TNF-α in Arthritis
The anti-arthritic effects of clematichinenoside are linked to the modulation of the PI3K/Akt signaling pathway and TNF-α. It has shown promising results in reducing inflammation and improving symptoms in rat models of rheumatoid arthritis (W. Han et al., 2013).
Antagonistic Effects Against TNF-α-Induced Cytotoxicity
Clematichinenoside AR shows protective effects against inflammation and cytotoxicity induced by TNF-α. This includes decreasing the secretion of inflammatory cytokines and mitigating apoptosis induced by TNF-α in various cell models (Ying Xiong et al., 2019).
Neuroprotective Effects
Clematichinenoside AR has been observed to facilitate the recovery of neurological and motor functions in rats after cerebral ischemic injury. It appears to act through inhibiting the Notch/NF-κB pathway, leading to reduced inflammation and improved neuronal survival (Dan Xu et al., 2019).
作用機序
The mechanism of action of Clematichinenoside C involves its interaction with various biological pathways. For example, it has been found to inhibit the formation of foam cells and cholesterol accumulation but promote cholesterol efflux by upregulating ABCA1/ABCG1 in ox-LDL-induced RAW264.7 macrophages . It also decreases the production of inflammatory cytokines by blunting the activation of the NLRP3 inflammasome and inducing autophagy .
Safety and Hazards
特性
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(99-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(40(76)30(73)23-91-63)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)43(79)34(25-93-58)98-60-50(86)45(81)41(77)31(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIHWEMJSUDENE-AQQAMTNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H114O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2542205.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2542207.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542209.png)


![2-[2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2542215.png)
![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride](/img/structure/B2542218.png)
![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2542219.png)
![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)
